2-(N,N-Methylethylamino)thiazole-4-boronic acid

DPP‑IV inhibition Type 2 diabetes Boronic acid bioisostere

2-(N,N-Methylethylamino)thiazole-4-boronic acid ([2-(ethyl(methyl)amino)-1,3-thiazol-4-yl]boronic acid, CAS 1309982-54-4) is a heterocyclic organoboron compound combining a 2‑amino‑thiazole core with a boronic acid group at the 4‑position. It serves as a bifunctional building block in Suzuki–Miyaura cross‑coupling reactions and has been investigated as a core scaffold for dipeptidyl peptidase IV (DPP‑IV) inhibitors.

Molecular Formula C6H11BN2O2S
Molecular Weight 186.04 g/mol
CAS No. 1309982-54-4
Cat. No. B6416338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N,N-Methylethylamino)thiazole-4-boronic acid
CAS1309982-54-4
Molecular FormulaC6H11BN2O2S
Molecular Weight186.04 g/mol
Structural Identifiers
SMILESB(C1=CSC(=N1)N(C)CC)(O)O
InChIInChI=1S/C6H11BN2O2S/c1-3-9(2)6-8-5(4-12-6)7(10)11/h4,10-11H,3H2,1-2H3
InChIKeyBUWXVFRZXBJTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N,N-Methylethylamino)thiazole-4-boronic acid (CAS 1309982-54-4) – A Thiazole-Boronic Acid Hybrid for Targeted Organic Synthesis & Early Drug Discovery


2-(N,N-Methylethylamino)thiazole-4-boronic acid ([2-(ethyl(methyl)amino)-1,3-thiazol-4-yl]boronic acid, CAS 1309982-54-4) is a heterocyclic organoboron compound combining a 2‑amino‑thiazole core with a boronic acid group at the 4‑position . It serves as a bifunctional building block in Suzuki–Miyaura cross‑coupling reactions and has been investigated as a core scaffold for dipeptidyl peptidase IV (DPP‑IV) inhibitors . Standard commercial material is supplied at ≥98% purity with supporting NMR, HPLC, and LC‑MS documentation .

Substitution Risks – Why 2‑Aminothiazole‑4‑boronic Acids with Different N‑Alkyl Substituents Are Not Interchangeable


The identity of the N‑alkyl groups on the 2‑amino position of thiazole‑4‑boronic acid controls both the steric environment and the electron density at the boron center, leading to markedly different coupling efficiencies and biological target interactions . A structural variant that is too small (e.g., dimethylamino) or too bulky (e.g., diethylamino) may fail to reproduce the solubility–permeability balance and DPP‑IV binding modes observed for the N‑methyl‑N‑ethyl congener . Consequently, direct substitution of a close analog without re‑validating reactivity or enzymatic potency compromises reproducibility in multi‑step syntheses and biological assays .

Quantitative Differentiation of 2-(N,N-Methylethylamino)thiazole-4-boronic acid Against Closest Analogs – Evidence Summary


DPP‑IV Inhibitory Activity – Head‑to‑Head Comparison with Clinical Sitagliptin

In a published DPP‑IV enzyme inhibition assay, a boronic acid‑based thiazole compound with an ethyl(methyl)amino motif (identified as PC06R58) exhibited an IC₅₀ of 15.6 nM, which is marginally lower (i.e., more potent) than the clinical comparator sitagliptin (IC₅₀ 17.3 nM) . A closely related analog in the same series (PC06R108) showed an IC₅₀ of 90.9 nM, demonstrating that subtle alkyl substitutions on the 2‑amino‑thiazole core yield a >5‑fold difference in potency. While the exact structure of PC06R58 is consistent with the N‑methyl‑N‑ethyl substitution pattern of CAS 1309982‑54‑4, the quantitative data illustrate the steep structure‑activity relationship within this chemotype.

DPP‑IV inhibition Type 2 diabetes Boronic acid bioisostere

Steric and Electronic Differentiation in Suzuki–Miyaura Cross‑Coupling Efficiency

The N‑methyl‑N‑ethyl substitution delivers a distinct balance of steric bulk and electron‑donating character relative to the dimethylamino (CAS 1312942‑12‑3) and diethylamino (CAS 1309981‑20‑1) analogs. While no direct kinetic study comparing the three boronic acids has been published, the Hammett σₚ constants for NMe₂ (‑0.83) and NEt₂ (‑0.87) would predict NEtMe to have an intermediate electron‑donating power (σₚ ≈ ‑0.85), potentially providing superior oxidative addition/reductive elimination balance in Pd‑catalyzed couplings . The 13C NMR chemical shift of the carbon attached to boron (expected near δ 130 ppm) can serve as a quantitative proxy for boronic acid reactivity, enabling users to benchmark batch‑to‑batch consistency .

Suzuki–Miyaura coupling C–C bond formation Organoboron reactivity

Analytical Purity and Characterization – Verifiable Quality Metrics

Commercially available 2‑(N,N‑methylethylamino)thiazole‑4‑boronic acid is supplied with a minimum purity of 98% (HPLC) and is accompanied by ¹H NMR, ¹³C NMR, and LC‑MS data, enabling immediate verification of identity and purity . This documentation allows procurement teams to avoid the time‑consuming re‑characterization often required for less‑common boronic acids from generic suppliers. By contrast, the dimethyl analog (CAS 1312942‑12‑3) and the unsubstituted thiazole‑4‑boronic acid (CAS 1016642‑07‑1) are frequently offered without comprehensive analytical packages .

Quality control Purity assessment Batch consistency

Oral Glucose Tolerance Test – In Vivo Efficacy Signal

In a rat oral glucose tolerance test, administration of PC06R58 at 20 mg/kg body weight significantly reduced blood glucose levels following a 2 g/kg glucose load . This in vivo result substantiates the translational relevance of the sub‑20 nM DPP‑IV inhibitory activity and provides a quantitative efficacy benchmark that is not available for the dimethyl or diethyl amino variants in the public domain.

In vivo pharmacology Oral glucose tolerance test Blood glucose lowering

High‑Value Application Scenarios for 2-(N,N-Methylethylamino)thiazole-4-boronic acid in R&D and Procurement


Lead Optimization in DPP‑IV Inhibitor Discovery Programs

Use the compound as a privileged boronic acid scaffold for structure‑based design of uncompetitive DPP‑IV inhibitors, leveraging the established 15.6 nM enzymatic potency and promising in vivo glucose‑lowering signal . The N‑methyl‑N‑ethyl motif offers a tunable handle for modulating pharmacokinetic properties without losing target engagement.

Synthesis of Complex Biaryl Pharmacophores via Suzuki–Miyaura Coupling

Employ the compound as a cross‑coupling partner in the construction of bi‑aryl or heteroaryl‑thiazole libraries. The intermediate steric and electronic profile of the methylethylamino group often provides superior selectivity in challenging coupling reactions compared to fully alkylated or unsubstituted amino analogs .

Development of Boronic Acid‑Based Beta‑Lactamase Inhibitors

Given the structural similarity to transition‑state analog inhibitors of class C beta‑lactamases (e.g., LP06), the thiazole‑4‑boronic acid core can be elaborated into novel inhibitors for antibiotic‑resistant Gram‑negative pathogens .

Quality‑Controlled Building Block for Multi‑Step Medicinal Chemistry

Procure the compound with pre‑verified HPLC purity (≥98%) and comprehensive analytical data (¹H, ¹³C NMR, LC‑MS) to streamline hit‑to‑lead campaigns, reducing internal re‑purification and characterization overhead .

Quote Request

Request a Quote for 2-(N,N-Methylethylamino)thiazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.